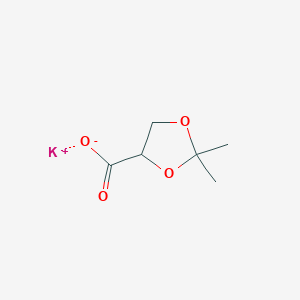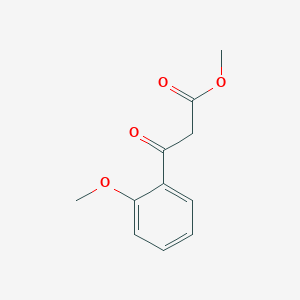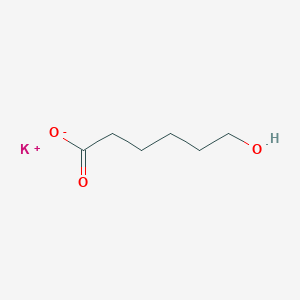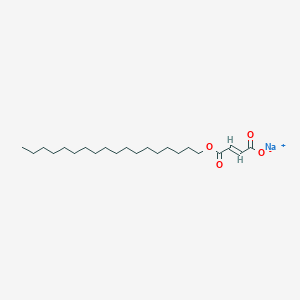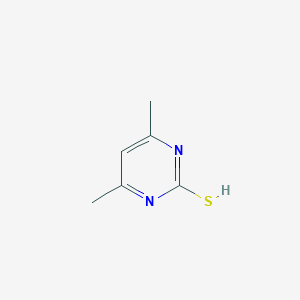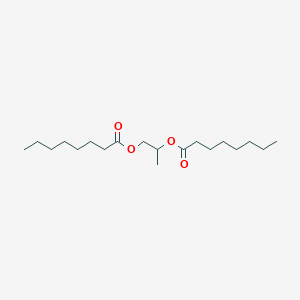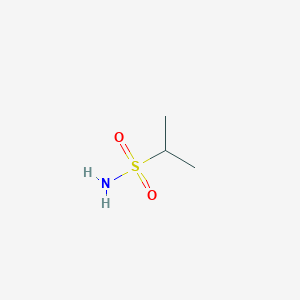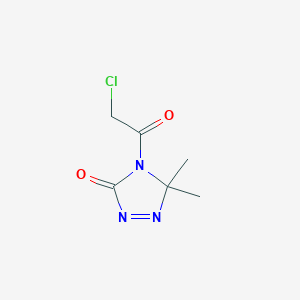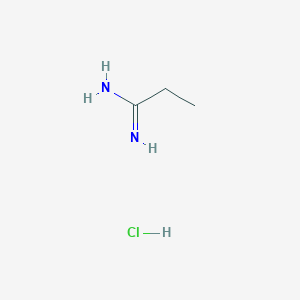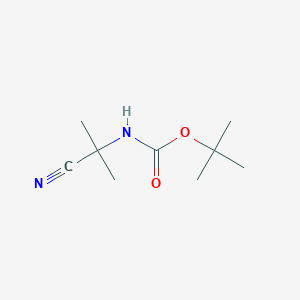
tert-Butyl (2-cyanopropan-2-yl)carbamate
説明
tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound that is used as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a cyanopropane moiety. This compound is relevant in the field of organic chemistry due to its utility in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions that can include protection-deprotection strategies, cyclopropanation, and asymmetric synthesis techniques. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described using a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation .
Molecular Structure Analysis
The molecular structure of tert-butyl (2-cyanopropan-2-yl)carbamate is characterized by the presence of a tert-butyl group, which is a common protecting group in organic synthesis due to its steric bulk and ease of removal. The cyanopropane part of the molecule provides a nitrile functional group, which is a versatile handle for further chemical transformations. The carbamate moiety is a functional group that contains an amine linked to a carbonyl group, which is often used for the protection of amines and as an intermediate in the synthesis of other functional groups.
Chemical Reactions Analysis
tert-Butyl carbamate derivatives are involved in various chemical reactions. For example, they can participate in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination of a tert-butyl carbamate derivative to yield an oxazolidinone . They can also undergo asymmetric Mannich reactions to form chiral amino carbonyl compounds . The versatility of these compounds is further illustrated by their use in the synthesis of natural product derivatives, such as jaspine B, through multi-step synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2-cyanopropan-2-yl)carbamate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The nitrile group is polar and can participate in a variety of chemical reactions, including nucleophilic addition and reduction. The carbamate group is stable under a range of conditions but can be deprotected under acidic or basic conditions to yield the free amine. These properties are crucial for the compound's role as an intermediate in organic synthesis and its manipulation in various chemical reactions.
科学的研究の応用
Environmental Fate and Biodegradation
- Application Summary : Carbamates, including similar compounds, have been extensively studied for their environmental occurrence, fate, and degradation. These compounds are known for their presence in various environmental matrices and their potential for biodegradation under specific conditions.
- Methods of Application : Studies have explored the mechanisms of aerobic and anaerobic biodegradation, highlighting the microbial pathways involved and the environmental conditions that favor or hinder their decomposition.
- Results or Outcomes : The studies have provided insights into the environmental fate of carbamates and their potential for biodegradation.
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
- Application Summary : tert-Butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of anilines, which are key intermediates in the synthesis of a wide range of chemical products .
- Methods of Application : The synthesis involves the use of palladium as a catalyst in the presence of tert-Butyl carbamate .
- Results or Outcomes : The outcome of this process is the production of N-Boc-protected anilines .
Applications in Polymer and Material Science
- Application Summary : Research has delved into the applications of carbamates and tert-butyl compounds in the development of polymers and materials. These compounds can be used to modify the properties of polymers, enhancing their utility in various applications.
- Methods of Application : The specific methods of application can vary widely depending on the specific type of polymer or material being developed.
- Results or Outcomes : The use of these compounds in polymer and material science can lead to the development of new materials with enhanced properties.
Synthesis of Tetrasubstituted Pyrroles
- Application Summary : tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the pharmaceutical industry and in materials science .
- Methods of Application : The synthesis involves the use of tert-Butyl carbamate in a specific reaction to produce the tetrasubstituted pyrroles .
- Results or Outcomes : The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Safety and Toxicity Studies
- Application Summary : Compounds similar to “tert-Butyl (2-cyanopropan-2-yl)carbamate” have been studied for their safety and toxicity . These studies are crucial in understanding the potential risks associated with the use of these compounds .
- Methods of Application : Safety and toxicity studies typically involve the use of in vitro and in vivo testing methods to assess the potential risks associated with the compound .
- Results or Outcomes : The results of these studies provide valuable information about the safety and potential risks associated with the use of the compound .
特性
IUPAC Name |
tert-butyl N-(2-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGXCVOTKUOLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-cyanopropan-2-yl)carbamate | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

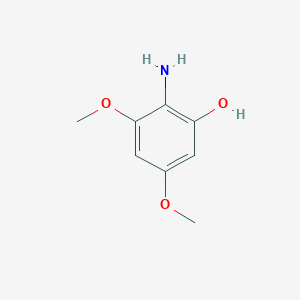
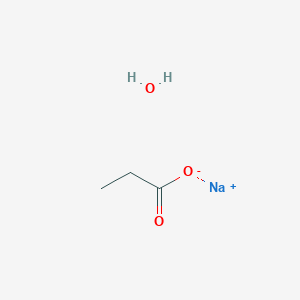

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
